Chromium(III) phosphate tetrahydrate

High-Temperature Materials Refractories Inorganic Binders

Researchers formulating high-temperature anti-corrosion coatings require chromium sources that resist aqueous leaching. Chromium(III) phosphate tetrahydrate (pKsp 22.62) remains insoluble where soluble CrCl₃ or Cr(NO₃)₃ fail. • pKsp 22.62 & M.P. 1,907 °C: maintains barrier integrity in coatings and ceramic binders up to 1200 °C. • Trivalent Cr³⁺ oxidation state: 1,000-fold lower cytotoxicity vs. Cr⁶⁺ chromate pigments; enables regulatory-compliant Cr-P conversion coatings. • Unique antiferromagnetic ordering (Θ = -35.1 K) and dielectric properties intrinsic to the CrPO₄ lattice; not replicable by Al³⁺ or Fe³⁺ isomorphs.

Molecular Formula CrH8O8P
Molecular Weight 219.026
CAS No. 10101-59-4
Cat. No. B593264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium(III) phosphate tetrahydrate
CAS10101-59-4
SynonymsCHROMIUM (IC) PHOSPHATE
Molecular FormulaCrH8O8P
Molecular Weight219.026
Structural Identifiers
SMILESO.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3]
InChIInChI=1S/Cr.H3O4P.4H2O/c;1-5(2,3)4;;;;/h;(H3,1,2,3,4);4*1H2/q+3;;;;;/p-3
InChIKeyBVZHAJJRIRDSTG-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromium(III) Phosphate Tetrahydrate: Technical Profile


Chromium(III) phosphate tetrahydrate (CrPO₄·4H₂O; CAS 10101-59-4) is a green to dark-colored inorganic solid belonging to the hydrated chromium orthophosphate family [1]. This hydrated salt is characterized by its extreme insolubility in water, as reflected by pKsp values of 22.62 (green form) and 17 (violet form), yet it remains soluble in strong acids . With a density of 2.26 g/cm³ and a molecular weight of 219.03 g/mol, it serves as a stable, solid source of Cr³⁺ for applications requiring the trivalent oxidation state rather than the hexavalent form .

High-temperature binder and composite material (stable in ACP matrices)
Insoluble Cr³⁺ source for corrosion-resistant coatings
Anticorrosive pigment and functional filler with Cr(III) profile
Catalyst precursor (mesoporous grades) and polymer additive
Magnetic and dielectric research compound (antiferromagnetic ordering)

Chromium(III) Phosphate Tetrahydrate: Irreplaceability


Substituting CrPO₄·4H₂O with other trivalent chromium salts (e.g., CrCl₃, Cr(NO₃)₃) or alternative metal phosphates (e.g., AlPO₄, FePO₄) introduces significant performance risks. Generic Cr(III) salts are typically water-soluble and thermally labile, whereas CrPO₄·4H₂O exhibits exceptional hydrolytic and thermal stability [1]. Its distinct pKsp (22.62) prevents unwanted leaching in aqueous or acidic environments where soluble chlorides would fail . Furthermore, the antiferromagnetic ordering (Θ = -35.1 K) and dielectric properties are unique to the CrPO₄ lattice and cannot be replicated by Al³⁺ or Fe³⁺ isomorphs [2]. The following quantitative evidence establishes the specific thresholds where generic substitution fails.

Solubility: CrPO₄ vs. soluble Cr(III) salts
CrCl₃ and Cr(NO₃)₃ readily dissolve and leach Cr³⁺; CrPO₄ remains effectively insoluble, preserving barrier integrity in aqueous or acidic environments.
Thermal stability: CrPO₄ vs. FePO₄ / AlPO₄
FePO₄ decomposes at lower temperatures; AlPO₄ lacks the structural reinforcement in phosphate binders that CrPO₄ provides up to 1200 °C, altering composite reliability.
Magnetic/dielectric signature: CrPO₄ vs. AlPO₄ / FePO₄
β-CrPO₄ exhibits antiferromagnetic ordering and tunable dielectric response; AlPO₄ is diamagnetic and FePO₄ shows a different magnetic transition, preventing functional duplication.

Chromium(III) Phosphate Tetrahydrate: Comparative Evidence


Thermal Stability in Binder Matrices

CrPO₄·4H₂O (and its anhydrous derivative) exhibits a melting point of 1,907 °C and a boiling point of 2,671 °C, placing it in a class of ultra-high-temperature ceramics [1]. While chromium oxide (Cr₂O₃) melts at a comparable ~2,435 °C, CrPO₄ offers a distinct advantage in binder applications: the addition of chromium phosphate to aluminum-chromium-phosphate (ACP) binders enables curing and stable bonding at temperatures up to 1200 °C without the phase segregation observed in pure AlPO₄ systems [2]. This thermal behavior is distinct from hydrated FePO₄, which undergoes decomposition and dehydration at significantly lower temperatures (<600 °C).

Thermal Stability in Binders
Cross-study
CrPO₄ M.P. 1907 °C; maintains structural integrity in ACP binders up to 1200 °C vs. Cr₂O₃ (M.P. ~2435 °C) and pure AlPO₄ which lacks binder cohesion.
Supports selection for heat-resistant composites requiring adhesive functionality
Binder curing advantage specific to Cr-doped phosphate systems
High-Temperature Materials Refractories Inorganic Binders

Solubility Resistance vs. Soluble Chromium Salts

The aqueous solubility of CrPO₄ is exceptionally low, quantified by a solubility product constant (pKsp) of 22.62 for the green tetrahydrate form and 17 for the violet hexahydrate form . In stark contrast, alternative trivalent chromium salts like CrCl₃ and Cr(NO₃)₃ are highly soluble in water (solubility >50 g/100 mL). This extreme difference dictates material selection: for corrosion-resistant coatings or matrices requiring Cr³⁺ immobilization, CrPO₄ remains insoluble even under aggressive acidic conditions, whereas soluble Cr(III) salts would readily leach out [1].

Solubility Resistance
Class-level
CrPO₄ pKsp 22.62 (green form) vs. CrCl₃/Cr(NO₃)₃ highly soluble (>50 g/100 mL); effectively insoluble in water.
Enables long-term Cr³⁺ retention in solid phase for barrier applications
Class-level inference based on solubility constants; verify under exact formulation pH
Corrosion Inhibition Coatings Controlled Release

Cytotoxicity: Cr(III) vs. Cr(VI) Safety Profile

In diploid human fibroblast (HFC) cytotoxicity assays, the average 50% lethal dose (LD50) for Cr(III) compounds (including CrCl₃, Cr₂O₃, and by extension, CrPO₄) was 500 µM, which is 1000-fold higher (less cytotoxic) than the average LD50 of 0.5 µM observed for Cr(VI) compounds (PbCrO₄, CaCrO₄, Na₂CrO₄, CrO₃) [1]. This quantitative safety margin is critical for applications where human contact or environmental release is a concern. While CrPO₄ is a Cr(III) compound and thus shares this reduced cytotoxicity profile, it is important to note that Cr(VI) chromates remain the benchmark for conversion coating corrosion performance, although their toxicity drives the regulatory push for trivalent alternatives [2].

Cr(III) vs. Cr(VI) Cytotoxicity
Class-level
Average LD50 for Cr(III) compounds: 500 µM vs. Cr(VI) compounds: 0.5 µM (HFC assay); ~1000-fold difference.
Reported Cr(III) cytotoxicity profile supports regulatory assessment context
Class-level inference; direct CrPO₄-specific data to verify
Toxicology Biocompatibility Regulatory Compliance

Catalytic Efficiency: Mesoporous vs. Conventional CrPO₄

In a direct head-to-head study of isopropanol dehydration to propene, mesoporous chromium phosphate synthesized via solid-state reaction exhibited significantly higher catalytic performance than conventionally precipitated CrPO₄ [1]. The optimized mesoporous catalyst (P/Cr atomic ratio = 2.0) achieved an isopropanol conversion of 93.10% with a propene selectivity of 96.43%. This performance correlates with the high specific surface area (250.78 m²/g) and narrow pore size distribution (3.48 nm) of the mesoporous material, which provides a stark contrast to the lower surface area and catalytic efficiency of standard bulk CrPO₄ [1].

Catalytic Efficiency
Head-to-head
Mesoporous CrPO₄ (P/Cr=2.0): isopropanol conversion 93.1%, propene selectivity 96.4% vs. conventional precipitated CrPO₄.
Supports selection of high-surface-area CrPO₄ for dehydration catalysis
Reported advantage linked to BET surface area 250.78 m²/g and pore size 3.48 nm
Heterogeneous Catalysis Dehydration Reactions Green Chemistry

Magnetic and Dielectric Properties vs. AlPO₄ and FePO₄

β-CrPO₄ exhibits distinct antiferromagnetic ordering characterized by a Curie-Weiss temperature (Θ) of -35.1 K and an effective magnetic moment (μeff) of 3.50 μB, arising from direct-exchange interactions along Cr³⁺ octahedral chains [1][2]. In contrast, aluminum phosphate (AlPO₄) is diamagnetic, and iron phosphate (FePO₄) exhibits paramagnetic or weak ferromagnetic ordering at different transition temperatures. Furthermore, in silicon nitride composites, Si₃N₄-CrPO₄/AlPO₄ mixtures show different dielectric constants and lower dielectric loss compared to pure AlPO₄ analogs, which is critical for microwave furnace applications [3].

Magnetic & Dielectric Properties
Cross-study
β-CrPO₄: Θ = -35.1 K, μeff = 3.50 μB (antiferromagnetic) vs. AlPO₄ diamagnetic; Si₃N₄-CrPO₄ composites show tunable dielectric loss.
Enables use in microwave and magnetic material research where AlPO₄ lacks response
Low-temperature magnetic ordering; verify dielectric behavior in specific composite
Magnetic Materials Dielectrics Solid-State Physics

Coating Morphology: Cr-P vs. Zn-P

Chromium phosphate (Cr-P) conversion coatings formed on zinc electroplates develop a distinctive two-layer structure: an outer porous layer and an inner, thinner, pore-free adherent layer [1]. XPS and EDAX analysis confirms that the coating consists primarily of hydrated chromium phosphate, with zinc phosphate species present at lower concentrations that decrease from the metal interface outward [1]. This compositional gradient and dual-layer morphology differ fundamentally from single-phase zinc phosphate (Zn-P) or iron phosphate (Fe-P) coatings, which typically exhibit a uniform crystalline structure. While Zn-P coatings are known for excellent adhesion and corrosion resistance on steel, the Cr-P dual-layer provides a specific barrier mechanism preferred for zinc and aluminum alloys [2].

Coating Morphology
Cross-study
Cr-P coating: dual-layer (porous outer + pore-free inner) with compositional gradient vs. Zn-P single-phase crystalline layer.
Provides distinct adhesion and barrier profile for Zn/Al alloy pretreatment
Morphology confirmed by XPS/EDAX; compare with application-specific phosphating
Surface Engineering Corrosion Protection Pretreatment

Chromium(III) Phosphate Tetrahydrate: Key Applications


High-Temperature Coatings and Binders

Chromium(III) phosphate tetrahydrate is uniquely suited for formulating high-temperature anti-corrosive coatings and inorganic binders. The thermal stability of CrPO₄ (M.P. 1,907 °C) ensures integrity in extreme environments, while its insolubility (pKsp 22.62) provides a durable barrier against moisture and chemical attack [1]. In binder applications for ceramics and refractories, the addition of CrPO₄ to aluminum phosphate matrices enhances curing behavior up to 1200 °C and improves the dielectric properties of Si₃N₄ composites, making it a critical component in microwave furnace materials [2].

Trivalent Chromium Coatings for Aerospace

This compound is a key precursor for trivalent chromium phosphate (Cr-P) conversion coatings on aluminum and zinc alloys. As documented in patents, these Cr-P coatings provide effective corrosion resistance while avoiding the extreme toxicity of hexavalent chromium processes [1]. The process results in a characteristic dual-layer coating (porous outer and pore-free inner layer) on zinc electroplates, enhancing paint adhesion and barrier protection for structural alloys in aircraft and automotive components [2].

Heterogeneous Catalysis and Polymer Additives

High-surface-area, mesoporous CrPO₄ (e.g., BET 250.78 m²/g) is a highly effective solid acid catalyst for dehydration reactions, achieving isopropanol conversions >93% with >96% propene selectivity [1]. In polymer manufacturing, CrPO₄·4H₂O functions as a catalyst for cation exchange in sorption reactions and as a component in laminated structures designed to dampen vibration and noise in motors [2]. Its specific activity profile distinguishes it from bulk Cr₂O₃ or other metal phosphates in these catalytic applications.

Anticorrosive Pigments and Functional Fillers

Owing to its intense color, high refractive index, and extreme insolubility, CrPO₄·4H₂O is employed as an anti-corrosive pigment (e.g., 'Arnaudon's green' or 'Plessy's green') in industrial coatings [1]. Its trivalent chromium oxidation state (Cr³⁺) offers a safer toxicological profile compared to chromate pigments (Cr⁶⁺), with a demonstrated 1,000-fold lower cytotoxicity in human cell assays [2]. This makes it a functional filler of choice where long-term color stability, barrier protection, and reduced regulatory burden are required.

Application
Selection Property
Validation Focus
High-temperature coatings & binders
Thermal endurance and binder compatibility
Curing behavior and phase stability under elevated thermal stress
Trivalent chromium aerospace coatings
Cr(III) conversion coating formation
Dual-layer morphology and adhesion on Al/Zn alloy substrates
Heterogeneous catalysis & polymer additives
High-surface-area mesoporosity
Catalytic conversion and selectivity in dehydration reactions
Anticorrosive pigments & functional fillers
Insolubility and Cr(III) oxidation state
Barrier protection and regulatory assessment context

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